Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base for Biological Assay Compatibility
The dihydrochloride salt form delivers aqueous solubility ≥200 mg/mL in water, corresponding to ≥2594.71 mM under standard conditions . By contrast, the free base 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid (CAS 1173146-85-4) exhibits an intrinsic solubility of −10.76 logS (substantially below 0.01 mg/mL) at pH 7.4, and remains non-ionized across pH 4–9 [1]. This represents an approximately four-orders-of-magnitude solubility differential directly attributable to salt formation strategy.
| Evidence Dimension | Aqueous solubility (water, room temperature) |
|---|---|
| Target Compound Data | ≥200 mg/mL (≥2594.71 mM) |
| Comparator Or Baseline | Free base (CAS 1173146-85-4): intrinsic solubility −10.76 logS at pH 7.4; non-ionized across pH 4–9; solubility <0.01 mg/mL [1] |
| Quantified Difference | Approximately ≥20,000-fold higher aqueous solubility for the dihydrochloride salt |
| Conditions | Water solubility measurement at room temperature for the dihydrochloride; intrinsic solubility measurement at pH 7.4 for the free base |
Why This Matters
Procurement of the dihydrochloride salt eliminates the need for pre-formulation solubilization steps (e.g., co-solvent addition, pH adjustment) that introduce variability into biological assays and can confound IC₅₀ determinations.
- [1] Table 2, Intrinsic solubility and solubility at pH 7.4 for the free acid compound (CAS 1173146-85-4). PMC data. Solubility category: Low (<0.01 mg/mL). View Source
